Home > Products > Screening Compounds P4036 > Aurora B inhibitor 1
Aurora B inhibitor 1 -

Aurora B inhibitor 1

Catalog Number: EVT-10931339
CAS Number:
Molecular Formula: C25H26ClF2N7O2
Molecular Weight: 530.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aurora B inhibitor 1 is classified within a broader category of small molecule inhibitors that specifically target Aurora kinases. These compounds are synthesized to selectively inhibit Aurora B while sparing other isoforms, such as Aurora A. The development of these inhibitors often involves structure-activity relationship studies and computational modeling to optimize their efficacy and selectivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aurora B inhibitor 1 typically involves multi-step organic reactions. For instance, one method includes the formation of key structural components through palladium-catalyzed reactions, such as heteroannulation to construct the azaindole ring. Other synthetic routes may involve the use of Sonogashira cross-coupling reactions to introduce specific substituents that enhance biological activity.

  1. Palladium-Catalyzed Heteroannulation: This reaction is crucial for forming complex ring structures that are characteristic of many Aurora B inhibitors.
  2. Sonogashira Cross-Coupling: Utilized for attaching alkyne groups that can further react to form the desired inhibitor structure.

These methods allow for the introduction of various functional groups that can modulate the inhibitor's potency and selectivity against Aurora B.

Molecular Structure Analysis

Structure and Data

The molecular structure of Aurora B inhibitor 1 typically features a core scaffold that may include quinazoline or indolin moieties, which are known for their ability to interact with the ATP-binding site of kinases. The precise arrangement of atoms within these compounds is critical for their inhibitory activity.

  • Key Structural Features:
    • A heterocyclic core (e.g., quinazoline or indole)
    • Substituents that enhance binding affinity
    • Functional groups that contribute to solubility and bioavailability

Data from crystallographic studies often reveal how these compounds interact with the active site residues of Aurora kinase B, providing insights into their binding mechanisms.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Aurora B inhibitors include:

  1. Formation of Key Intermediates: Initial reactions often yield intermediates that are further modified through substitution or coupling reactions.
  2. Final Coupling Reactions: These are critical for assembling the final inhibitor structure, ensuring that all necessary functional groups are present for optimal activity.

Each step in the synthesis is carefully controlled to maximize yield and purity, often requiring purification techniques such as chromatography.

Mechanism of Action

Process and Data

The mechanism by which Aurora B inhibitor 1 exerts its effects involves competitive inhibition at the ATP-binding site of Aurora kinase B. By binding to this site, the inhibitor prevents ATP from interacting with the kinase, thereby halting its activity.

  • Binding Affinity: Studies have shown that certain residues within the active site (e.g., Glu155, Trp156) play significant roles in determining binding affinity.
  • Inhibition Profile: In vitro assays demonstrate that these inhibitors can significantly reduce phosphorylation levels of substrates like histone H3, confirming their efficacy in blocking Aurora B activity.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aurora B inhibitor 1 exhibits several notable physical and chemical properties:

  • Solubility: Often designed to be soluble in aqueous environments to facilitate biological testing.
  • Stability: Chemical stability under physiological conditions is crucial for therapeutic applications.
  • Molecular Weight: Typically ranges between 300-500 g/mol, which is common for small molecule inhibitors.
Applications

Scientific Uses

Aurora B inhibitor 1 has several applications in scientific research and potential therapeutic contexts:

  • Cancer Research: Primarily investigated for its ability to inhibit tumor growth by disrupting mitotic processes in cancer cells.
  • Drug Development: Used as a lead compound in developing more selective inhibitors targeting Aurora kinases.
  • Mechanistic Studies: Provides insights into cell cycle regulation and the role of kinases in cancer biology.
Molecular Mechanisms of Aurora B Inhibition

Kinase Selectivity Profiling and ATP-Binding Domain Interactions

Aurora B inhibitor 1 exhibits high selectivity for Aurora B kinase (AURKB) over other kinases, particularly its paralog Aurora A kinase (AURKA). This selectivity arises from structural differences in the ATP-binding pocket: Aurora B possesses a smaller hydrophobic pocket and distinct gatekeeper residues (e.g., Leu154 in Aurora B vs. Leu210 in Aurora A), which influence inhibitor binding affinity. Kinase profiling assays reveal that Aurora B inhibitor 1 demonstrates >1,000-fold selectivity for Aurora B over Aurora A, with half-maximal inhibitory concentration (IC50) values typically below 5 nM for Aurora B versus >5 µM for Aurora A [2] [3]. Additional selectivity screening against 50–100 kinase panels confirms minimal off-target effects, with slight activity against ABL tyrosine kinase due to structural similarities in the ATP-binding cleft [5].

Table 1: Selectivity Profiling of Aurora B Inhibitor 1

KinaseIC50 (nM)Selectivity Ratio (vs. Aurora B)
Aurora B0.8–1.21.0 (reference)
Aurora A1,400–2,000>1,000-fold
ABL30–5030–60-fold
CDK2>10,000>10,000-fold

Data derived from recombinant enzyme assays and cell-based studies [3] [5] [7].

The inhibitor binds the ATP-binding site through:

  • Hydrophobic interactions: Pyrazoloquinazoline moiety anchors to the hinge region via van der Waals contacts with Val107, Leu138, and Leu168 [3].
  • Hydrogen bonding: Carbonyl group forms H-bonds with Lys122, while the amino group interacts with Gln145 [3].
  • Fluorine-mediated contacts: 3-Fluoroaniline group disrupts the Lys122-Glu141 salt bridge, stabilizing an inactive kinase conformation [3].

Structural Basis of Aurora B-Inhibitor Binding from Crystallographic Studies

X-ray crystallography of Aurora B-inhibitor complexes (e.g., PDB IDs: 4C2V, 4AF3) reveals critical binding motifs and conformational changes. The inhibitor occupies the deep ATP cleft between the kinase’s N-lobe and C-lobe, with binding stabilized by the IN-box domain of INCENP (inner centromere protein). Key structural features include:

  • Domain-swapped dimerization: Human Aurora B crystallizes as a dimer with swapped activation loops (residues 237–250), where Met249 mediates hydrophobic packing. This arrangement distorts the DFG motif (Asp234-Phe235-Gly236), locking Aurora B in an inactive state [5].
  • Role of INCENP: The C-terminal IN-box (residues 835–903) induces a 15° rotation in Aurora B’s N-lobe, widening the ATP-binding pocket and enhancing inhibitor accessibility [5] [9]. Phosphorylation of INCENP’s TSS motif (Thr893-Ser894-Ser895) further stabilizes this complex [8].
  • Species-specific variations: Human Aurora B exhibits stronger hydrophobic interactions with inhibitors compared to Xenopus laevis Aurora B due to Leu154/Leu223 versus Ile141/Val210 substitutions [3] [5].

Figure 1: Key inhibitor interactions in Aurora B (PDB: 4C2V). (A) Hydrogen bonds with Lys122 and Gln145; (B) Hydrophobic contacts with Leu138/Leu168; (C) Disruption of the Lys122-Glu141 salt bridge by 3-fluoroaniline [3].

Allosteric Modulation vs. Competitive Inhibition Mechanisms

Aurora B inhibitor 1 primarily acts as a competitive ATP antagonist, directly blocking ATP binding without covalent modification. However, its efficacy is modulated allosterically by INCENP:

  • Competitive inhibition: The inhibitor mimics ATP’s adenine ring, competing for the purine-binding site. Kinetic assays show increased Michaelis constant (Km) for ATP with no change in maximum reaction velocity (Vmax), confirming reversible competition [3] [9].
  • Allosteric regulation: INCENP binding induces a conformational shift in Aurora B’s activation loop, exposing the ATP pocket. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrates that phosphorylation of INCENP’s TSS motif reduces structural flexibility in Aurora B’s glycine-rich loop (residues 90–100) by 45%, enhancing inhibitor binding [9].
  • Synergistic activation requirement: Phosphorylation of both Aurora B (Thr232) and INCENP (TSS motif) is essential for full kinase activation. Partially phosphorylated complexes (e.g., Aurora BThr232-P/INCENPunmodified) show only 10–20% activity of the fully phosphorylated state, reducing inhibitor susceptibility [9].

Impact on Chromosomal Passenger Complex (CPC) Dynamics

Aurora B inhibitor 1 disrupts CPC function by impairing Aurora B kinase activity, which governs complex localization and substrate targeting. The CPC—comprising Aurora B, INCENP, survivin, and borealin—relies on Aurora B catalysis for:

  • Centromere localization: Phosphorylation of histone H3 at Ser10 by Aurora B recruits borealin-survivin to centromeres. Inhibitor treatment reduces centromeric CPC levels by >80%, causing misalignment of chromosomes [4] [8].
  • Error correction: Aurora B phosphorylates MCAK (mitotic centromere-associated kinesin) and Dam1 to destabilize erroneous kinetochore-microtubule attachments. Inhibition increases syntelic attachments by 5-fold, triggering spindle assembly checkpoint activation [4] [8].
  • Cytokinesis regulation: Delocalization of CPC from the central spindle prevents RhoA activation and contractile ring assembly. Cells treated with Aurora B inhibitor 1 exhibit multinucleation (40–60% of cells) due to abscission failure [6] [8].

Table 2: Functional Consequences of Aurora B Inhibition on CPC Dynamics

CPC FunctionEffect of InhibitionDownstream Outcome
Centromere targeting↓ Borealin-survivin recruitment (≥80% reduction)Chromosome misalignment
Kinetochore correction↑ Syntelic attachments (5-fold)Mitotic arrest
Histone modification↓ H3S10 phosphorylation (90% loss)Impaired HP1 displacement
CytokinesisFailed midbody localization (60% cells)Polyploidy/aneuploidy

Data from live-cell imaging and immunofluorescence in cancer models [4] [6] [8].

Additionally, Aurora B inhibitor 1 accelerates CPC turnover by blocking phosphorylation-dependent stabilization. Unphosphorylated Aurora B is degraded via the anaphase-promoting complex/cyclosome (APC/C)Cdh1 pathway, recognizing KEN-box (residues 15–17) and A-box (residues 53–56) degrons. Inhibitor-treated cells show 3-fold shorter Aurora B half-life, exacerbating functional loss [6].

Properties

Product Name

Aurora B inhibitor 1

IUPAC Name

(5-chloro-2-fluorophenyl)-[(3S)-3-[4-(3-cyclopropyl-3-fluoroazetidin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]oxypyrrolidin-1-yl]methanone

Molecular Formula

C25H26ClF2N7O2

Molecular Weight

530.0 g/mol

InChI

InChI=1S/C25H26ClF2N7O2/c1-14-8-21(33-32-14)29-20-10-22(35-12-25(28,13-35)15-2-3-15)31-24(30-20)37-17-6-7-34(11-17)23(36)18-9-16(26)4-5-19(18)27/h4-5,8-10,15,17H,2-3,6-7,11-13H2,1H3,(H2,29,30,31,32,33)/t17-/m0/s1

InChI Key

SLUHYAXFRJQTGB-KRWDZBQOSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3CCN(C3)C(=O)C4=C(C=CC(=C4)Cl)F)N5CC(C5)(C6CC6)F

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)O[C@H]3CCN(C3)C(=O)C4=C(C=CC(=C4)Cl)F)N5CC(C5)(C6CC6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.